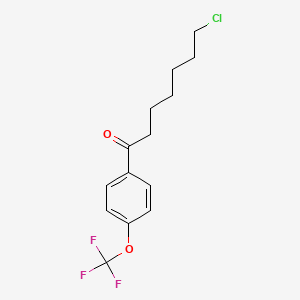

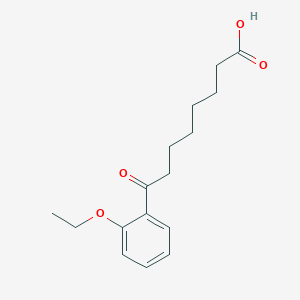

![molecular formula C14H19NO3 B1325812 2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid CAS No. 951893-01-9](/img/structure/B1325812.png)

2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid, also known as DDAOB, is a chemical compound that has been widely studied in scientific research. This compound is a derivative of the amino acid leucine and has shown potential as a tool in biochemical and physiological research. In

Applications De Recherche Scientifique

Organic Synthesis

This compound can serve as a precursor in the synthesis of complex organic molecules. Its benzylic position is reactive and can undergo various transformations, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions are fundamental in creating new bonds and introducing functional groups that are pivotal in the synthesis of pharmaceuticals and agrochemicals.

Dye Precursor

The dimethylamino group attached to the phenyl ring makes it a valuable precursor to dyes. Specifically, it can be used to synthesize triarylmethane dyes, which are important in the textile industry for their vivid colors and stability . These dyes have applications ranging from fabric coloring to biological staining in microscopy.

Resin Curing Promoter

In the manufacturing of plastics and composites, this compound can act as a promoter in the curing process of polyester and vinyl ester resins . The curing process is crucial for developing the material’s final properties, such as hardness, resistance to solvents, and thermal stability.

Fluorescent Studies

Due to its fluorescent properties, this compound can be used as an acceptor chromophore in Förster Resonance Energy Transfer (FRET) studies . FRET is a technique used to study interactions between proteins, nucleic acids, and membranes in biochemistry and cell biology, providing insights into molecular distances and conformational changes.

Catalysis

The compound can act as a catalyst in various chemical reactions. For example, it can catalyze the preparation of dicyano (aryl)cyclohexenecarboxylic acid esters via regioselective annulation, which is a valuable reaction in organic synthesis for constructing ring systems . It can also be used in diastereoselective cycloaddition reactions, which are important for creating chiral centers in molecules.

Metabolic Studies

In metabolic research, this compound can be used to study the metabolic pathways of dimethylaniline derivatives. It can help in understanding the processes of N-demethylation, N-oxidation, and ring hydroxylation, which are significant in drug metabolism and detoxification .

Mécanisme D'action

Target of Action

Similar compounds such as michler’s ketone, an electron-rich derivative of benzophenone, are known to be intermediates in the production of dyes and pigments .

Mode of Action

For instance, Michler’s ketone is used as a photosensitizer, absorbing light and transferring the energy to other molecules .

Biochemical Pathways

Similar compounds like michler’s ketone are involved in the synthesis of dyes and pigments, indicating that they may play a role in biochemical pathways related to color perception or production .

Pharmacokinetics

Similar compounds like michler’s ketone are known to be solid at room temperature and have a high melting point , which may impact their bioavailability.

Result of Action

Similar compounds like michler’s ketone are known to be used as photosensitizers , indicating that they may have effects related to light absorption and energy transfer.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light may enhance the activity of this compound if it acts as a photosensitizer, similar to Michler’s ketone .

Propriétés

IUPAC Name |

4-[4-(dimethylamino)phenyl]-2,2-dimethyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,13(17)18)9-12(16)10-5-7-11(8-6-10)15(3)4/h5-8H,9H2,1-4H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRDZAZXIZUWBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=C(C=C1)N(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901199611 |

Source

|

| Record name | 4-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901199611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid | |

CAS RN |

951893-01-9 |

Source

|

| Record name | 4-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901199611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone](/img/structure/B1325731.png)

![3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325732.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325733.png)

![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325735.png)

![2,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325736.png)

![3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325737.png)

![Ethyl 5-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-5-oxovalerate](/img/structure/B1325740.png)